molecular formula C20H23BrN2O2 B3441392 1-N-(4-bromophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide

1-N-(4-bromophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide

Cat. No.: B3441392
M. Wt: 403.3 g/mol
InChI Key: GJYCPHROUONWNM-UHFFFAOYSA-N
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Description

1-N-(4-bromophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide is an organic compound that belongs to the class of aromatic amides This compound features a bromophenyl group and two isopropyl groups attached to a benzene ring with two carboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-(4-bromophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoic acid, isopropylamine, and benzene-1,4-dicarboxylic acid.

    Amidation Reaction: The carboxylic acid groups of 4-bromobenzoic acid and benzene-1,4-dicarboxylic acid are converted to their corresponding amides using isopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-N-(4-bromophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the amide functionalities.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound could be investigated for its properties as a building block in the synthesis of advanced materials, such as polymers or nanomaterials.

    Biological Studies: Researchers may study its biological activity, including its effects on cellular processes and potential therapeutic applications.

    Industrial Applications: The compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-N-(4-bromophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-N-(4-chlorophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide: Similar structure with a chlorine atom instead of bromine.

    1-N-(4-methylphenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide: Similar structure with a methyl group instead of bromine.

    1-N-(4-nitrophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide: Similar structure with a nitro group instead of bromine.

Uniqueness

The uniqueness of 1-N-(4-bromophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom may impart distinct electronic and steric properties, affecting its interactions with other molecules and its overall behavior in various applications.

Properties

IUPAC Name

1-N-(4-bromophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-13(2)23(14(3)4)20(25)16-7-5-15(6-8-16)19(24)22-18-11-9-17(21)10-12-18/h5-14H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYCPHROUONWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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